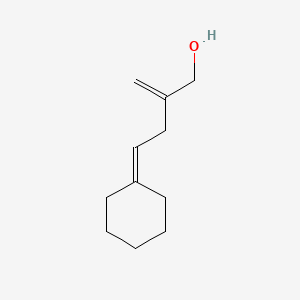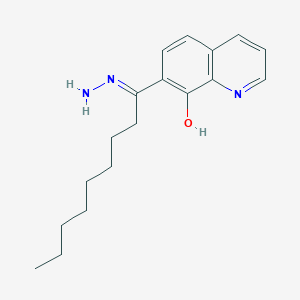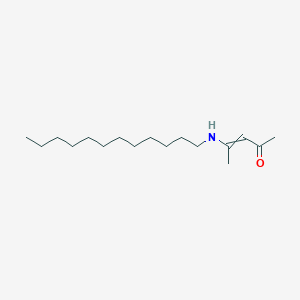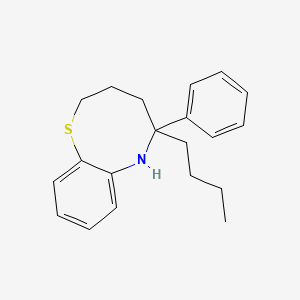
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazocine ring system with butyl and phenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzenethiol with butyl and phenyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired benzothiazocine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar ring structure but different substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substituents (butyl and phenyl groups) and the resulting chemical properties. These substituents contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
87697-17-4 |
|---|---|
Formule moléculaire |
C20H25NS |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
5-butyl-5-phenyl-2,3,4,6-tetrahydro-1,6-benzothiazocine |
InChI |
InChI=1S/C20H25NS/c1-2-3-14-20(17-10-5-4-6-11-17)15-9-16-22-19-13-8-7-12-18(19)21-20/h4-8,10-13,21H,2-3,9,14-16H2,1H3 |
Clé InChI |
QXXCRRFBPKDPHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCSC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


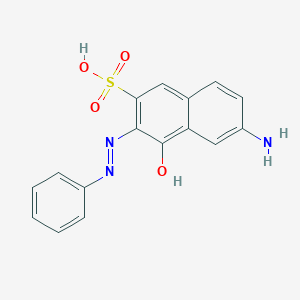
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
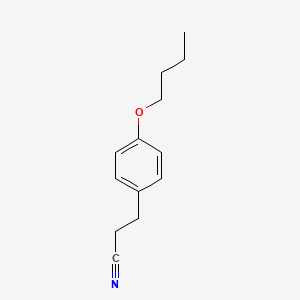
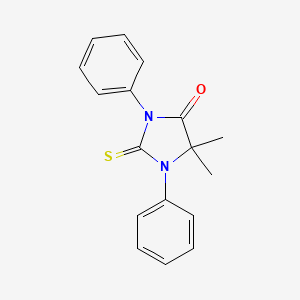
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
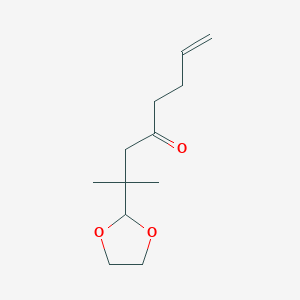
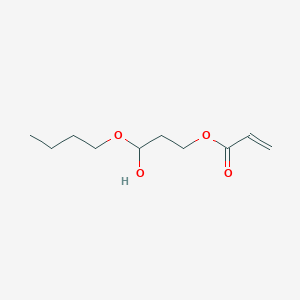
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
